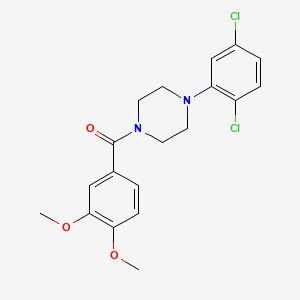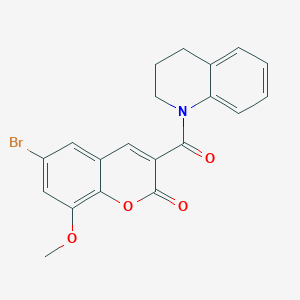![molecular formula C24H22N2O4S2 B3611282 N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3611282.png)
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
説明
N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, commonly known as DNNSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. DNNSN belongs to the class of sulfonamide compounds and is known for its unique structure and properties.
作用機序
The mechanism of action of DNNSN involves the inhibition of carbonic anhydrase IX. This enzyme plays a critical role in regulating the pH of cancer cells, which is essential for their survival. DNNSN binds to the active site of carbonic anhydrase IX and prevents it from functioning, leading to a decrease in pH and ultimately cell death.
Biochemical and Physiological Effects:
DNNSN has been shown to have several biochemical and physiological effects. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also has anti-angiogenic properties, which means it can prevent the formation of new blood vessels, a critical process for tumor growth and metastasis. Additionally, DNNSN has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DNNSN has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase IX, making it an ideal candidate for studying the role of this enzyme in cancer cells. It is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, DNNSN has some limitations as well. It has poor solubility in water, which can make it challenging to work with in certain experimental conditions. Additionally, it has been shown to exhibit some toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of DNNSN. One potential direction is to explore its use in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of DNNSN to improve its solubility and reduce its toxicity.
Conclusion:
In conclusion, DNNSN is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its unique structure and properties make it an ideal candidate for studying the role of carbonic anhydrase IX in cancer cells. DNNSN has several advantages as a research tool, but it also has some limitations. Further research is needed to optimize its synthesis method and explore its potential applications in various fields of scientific research.
科学的研究の応用
DNNSN has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DNNSN is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DNNSN works by inhibiting the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in many cancer cells and is essential for their survival.
特性
IUPAC Name |
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-7-8-18(2)24(15-17)26-31(27,28)22-13-10-21(11-14-22)25-32(29,30)23-12-9-19-5-3-4-6-20(19)16-23/h3-16,25-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAZOPUTOFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluorobenzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B3611202.png)

![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-nitrophenyl)-2-oxoethyl]benzamide](/img/structure/B3611209.png)
![4-chloro-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3611210.png)
![1-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3611230.png)
![2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3611238.png)
![1-(2,5-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3611244.png)
![1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3611248.png)
![5,7-dimethyl-N-(3-nitrobenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3611251.png)

![4-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3611270.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3611274.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3611287.png)
